1,1-Dimethylhydrazine;thiocyanic acid
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Overview
Description
1,1-Dimethylhydrazine: is a highly toxic and volatile compound widely used as a rocket propellantThiocyanic acid is a chemical compound with the formula HSCN. It is a colorless, volatile liquid that is used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine can be synthesized through the reaction of monochloramine with dimethylamine, resulting in 1,1-dimethylhydrazinium chloride. Another method involves the N-dimethylation of acetylhydrazine using formaldehyde and hydrogen .
Industrial Production Methods: Industrial production of 1,1-dimethylhydrazine typically involves the Raschig process, where monochloramine reacts with dimethylamine. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is highly reactive and can form numerous derivatives through these reactions .
Common Reagents and Conditions:
Oxidation: Catalytic oxidation using molecular oxygen over platinum or other noble metal catalysts.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents.
Substitution: Substitution reactions can occur with various halogens or other electrophiles.
Major Products Formed:
- Oxidation products include nitrogen oxides and carbon dioxide .
- Reduction products can include dimethylamine and other amines.
- Substitution reactions can yield a variety of substituted hydrazines .
Scientific Research Applications
1,1-Dimethylhydrazine is used extensively in scientific research due to its high reactivity and versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 1,1-dimethylhydrazine involves its high reactivity with various biological molecules. It can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to mutagenic and carcinogenic effects . The molecular targets include nucleic acids and enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Hydrazine: A simpler hydrazine compound with similar reactivity but less toxicity.
Methylhydrazine: A methylated derivative of hydrazine with similar applications and reactivity.
N-Nitrosodimethylamine: A toxic byproduct formed from the oxidation of 1,1-dimethylhydrazine.
Uniqueness: 1,1-Dimethylhydrazine is unique due to its high volatility, reactivity, and widespread use as a rocket propellant. Its ability to form a wide range of derivatives and its applications in various fields make it a compound of significant interest .
Properties
CAS No. |
496924-23-3 |
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Molecular Formula |
C3H9N3S |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
1,1-dimethylhydrazine;thiocyanic acid |
InChI |
InChI=1S/C2H8N2.CHNS/c1-4(2)3;2-1-3/h3H2,1-2H3;3H |
InChI Key |
KNQGACQRBJQOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N.C(#N)S |
Origin of Product |
United States |
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